molecular formula C10H12N2O4 B11979789 Ethyl 2,6-dimethyl-5-nitronicotinate CAS No. 87005-18-3

Ethyl 2,6-dimethyl-5-nitronicotinate

Cat. No.: B11979789
CAS No.: 87005-18-3
M. Wt: 224.21 g/mol
InChI Key: IZPZXEQYKKWPQN-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-nitronicotinate is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.218 g/mol . This compound is a derivative of nicotinic acid and features a nitro group at the 5-position and ethyl ester functionality. It is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dimethyl-5-nitronicotinate typically involves the nitration of 2,6-dimethyl nicotinic acid followed by esterification. The nitration process introduces the nitro group at the 5-position, and the esterification converts the carboxylic acid group into an ethyl ester. Common reagents used in these reactions include nitric acid for nitration and ethanol with a suitable acid catalyst for esterification .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration and esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dimethyl-5-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed:

    Reduction: Ethyl 2,6-dimethyl-5-aminonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dimethyl-5-nitronicotinic acid.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-nitronicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethyl-5-nitronicotinate is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert biological effects .

Comparison with Similar Compounds

  • Ethyl 2,2-dimethyl-5-phenoxypentanoate
  • Ethyl 3,4-diethyl-5-methyl-2-pyrrolecarboxylate
  • Ethyl 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Comparison: Ethyl 2,6-dimethyl-5-nitronicotinate is unique due to the presence of both the nitro group and the ethyl ester functionality. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, the nitro group can participate in reduction and substitution reactions, which are not possible with compounds lacking this functional group .

Properties

CAS No.

87005-18-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2,6-dimethyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-4-16-10(13)8-5-9(12(14)15)7(3)11-6(8)2/h5H,4H2,1-3H3

InChI Key

IZPZXEQYKKWPQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)[N+](=O)[O-]

Origin of Product

United States

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